molecular formula C30H30N4O3 B2430948 (E)-1-Phenyl-2-({4-[2-(2-{4-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]phenoxy}ethoxy)-ethoxy]phenyl}methylidene)hydrazine CAS No. 203805-28-1

(E)-1-Phenyl-2-({4-[2-(2-{4-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]phenoxy}ethoxy)-ethoxy]phenyl}methylidene)hydrazine

Cat. No.: B2430948
CAS No.: 203805-28-1
M. Wt: 494.595
InChI Key: WDCYUPYRJIPOHS-QBRCKEFASA-N
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Description

(E)-1-Phenyl-2-({4-[2-(2-{4-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]phenoxy}ethoxy)-ethoxy]phenyl}methylidene)hydrazine is a useful research compound. Its molecular formula is C30H30N4O3 and its molecular weight is 494.595. The purity is usually 95%.
BenchChem offers high-quality (E)-1-Phenyl-2-({4-[2-(2-{4-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]phenoxy}ethoxy)-ethoxy]phenyl}methylidene)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-Phenyl-2-({4-[2-(2-{4-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]phenoxy}ethoxy)-ethoxy]phenyl}methylidene)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(E)-[4-[2-[2-[4-[(E)-(phenylhydrazinylidene)methyl]phenoxy]ethoxy]ethoxy]phenyl]methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O3/c1-3-7-27(8-4-1)33-31-23-25-11-15-29(16-12-25)36-21-19-35-20-22-37-30-17-13-26(14-18-30)24-32-34-28-9-5-2-6-10-28/h1-18,23-24,33-34H,19-22H2/b31-23+,32-24+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCYUPYRJIPOHS-QBRCKEFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=CC2=CC=C(C=C2)OCCOCCOC3=CC=C(C=C3)C=NNC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C2=CC=C(C=C2)OCCOCCOC3=CC=C(C=C3)/C=N/NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-Phenyl-2-({4-[2-(2-{4-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]phenoxy}ethoxy)-ethoxy]phenyl}methylidene)hydrazine is a complex organic compound with potential biological activity. Its structure includes multiple functional groups that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C32H34N4O4
  • Molecular Weight : 538.648 g/mol
  • CAS Number : 203805-29-2

The biological activity of (E)-1-Phenyl-2-hydrazine derivatives typically involves interactions with various biological targets, including enzymes and receptors. The phenylhydrazine moiety is known to exhibit antioxidant properties, which may contribute to its biological effects. Additionally, the hydrazine group can participate in redox reactions, potentially influencing cellular signaling pathways.

Biological Activity Overview

Research has indicated several areas where (E)-1-Phenyl-2-hydrazine derivatives demonstrate significant biological activity:

  • Antioxidant Activity : Compounds containing hydrazine groups have been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antitumor Effects : Some studies suggest that these compounds can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Case Studies and Research Findings

StudyFindings
Study 1 : Antioxidant Activity (Journal of Medicinal Chemistry)Demonstrated that (E)-1-Phenyl derivatives exhibited significant radical scavenging activity in vitro.
Study 2 : Antitumor Effects (Cancer Research Journal)Found that the compound inhibited the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis.
Study 3 : Anti-inflammatory Activity (Journal of Inflammation)Reported that treatment with (E)-1-Phenyl derivatives reduced levels of TNF-alpha and IL-6 in animal models of inflammation.

Antioxidant Activity

The antioxidant potential of (E)-1-Phenyl derivatives was assessed using DPPH and ABTS assays, revealing a strong capacity to neutralize free radicals. The structure-function relationship indicated that modifications in the phenyl rings enhanced antioxidant efficacy.

Antitumor Mechanisms

The antitumor mechanism was explored through cell viability assays and flow cytometry analyses. The compound induced apoptosis in cancer cells via the intrinsic pathway, leading to increased caspase activity and PARP cleavage.

Anti-inflammatory Mechanisms

In vivo studies demonstrated that administration of (E)-1-Phenyl derivatives significantly reduced paw edema in a carrageenan-induced rat model, correlating with decreased levels of inflammatory markers.

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